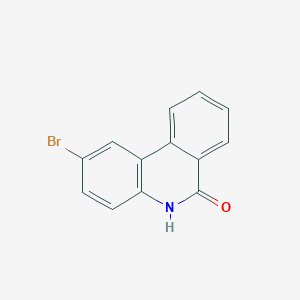
6(5H)-Phenanthridinone, 2-bromo-
Descripción general
Descripción
6(5H)-Phenanthridinone, 2-bromo- is a halogenated derivative of phenanthridinone, a compound that has been the subject of various synthetic and structural studies due to its potential applications in medicinal chemistry and materials science. The presence of a bromine atom at the 2-position of the phenanthridinone core structure is a key feature that influences its reactivity and physical properties .
Synthesis Analysis
The synthesis of 2-bromo-6(5H)-phenanthridinone involves halogenation of 6(5H)-phenanthridinone using N-bromosuccinimide (NBS) in dimethylformamide (DMF), which yields the corresponding 2-halophenanthridinones. This method is found to be very convenient for the preparation of halogenated phenanthridinones. Further halogenation can lead to the formation of 2,4-dihalo derivatives. Additionally, 1,3,8-trihalo-6(5H)-phenanthridinones can be prepared from 1-nitro derivatives obtained by a Schmidt rearrangement of dihalo-nitro-oxofluorenes .
Molecular Structure Analysis
The molecular structure of brominated phenanthridinones has been elucidated using various spectroscopic techniques. For instance, the structure of 2-bromo-1,4,8-trinitro-6(5H)-phenanthridinone and 10-bromo-2,4,8-trinitro-6(5H)-phenanthridinone has been confirmed through x-ray diffraction studies. Proton magnetic resonance (PMR) spectroscopy has also been employed for structural identification, providing insights into the electronic environment of the protons in the molecule .
Chemical Reactions Analysis
The reactivity of 2-bromo-6(5H)-phenanthridinone has been explored in the context of nitration reactions. When treated with a nitrating mixture or fuming nitric acid, the compound undergoes nitration, debromination, and bromination at the 10-position. The brominating agent in the reaction mixture is believed to be Br+, which is formed following the replacement of the bromine in the 2-position by a nitro group .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6(5H)-phenanthridinone derivatives are influenced by the substituents attached to the core structure. The UV and IR absorption spectra of these compounds have been described, providing valuable information about their electronic transitions and functional groups. The presence of halogen atoms, such as bromine, affects the compound's reactivity, as seen in the halogenation and nitration reactions . The antiviral activity of related pyrimidinone derivatives has been evaluated, indicating that structural variations can significantly impact biological activity, although efficacy was observed close to the toxicity threshold .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structure
- 6(5H)-Phenanthridinone, 2-bromo- undergoes various chemical reactions such as nitration, debromination, and bromination, which have been studied for their synthesis and structural properties. These compounds have been examined using techniques like X-ray diffraction and proton magnetic resonance spectroscopy to identify their structure and understand their chemical behavior (Andrievskii et al., 1990).
Halogenation and Nitration
- The compound has been a subject of research in the context of halogenation and nitration processes. Studies have explored methods for preparing nitro-substituted 6(5H)-phenanthridinones, revealing insights into their chemical shifts and electron density distribution, which are significant for understanding their chemical properties (Andrievskii et al., 1985).
Applications in Medicinal Chemistry
- 6(5H)-Phenanthridinone, 2-bromo- has been explored for its potential in medicinal chemistry. Research has identified phenanthridin-6(5H)-one derivatives as a new class of progesterone receptor antagonists, suggesting their potential use in the treatment of hormone-dependent cancers and other medical conditions (Nishiyama et al., 2018).
Environmental Impact Studies
- The compound's role in environmental pollution has been studied, particularly its oxidation by aldehyde oxidase in fish liver. This research is crucial for understanding the biotransformation and environmental impact of such compounds (Salhen, 2014).
Biochemical and Pharmacological Research
- 6(5H)-Phenanthridinone, 2-bromo- has been investigated for its biochemical and pharmacological properties, such as its role as a poly(ADP-ribose)polymerase inhibitor and its effects on immune reactions and cytotoxicity. This research contributes to understanding the compound's potential in various therapeutic contexts (Weltin et al., 1995).
Propiedades
IUPAC Name |
2-bromo-5H-phenanthridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO/c14-8-5-6-12-11(7-8)9-3-1-2-4-10(9)13(16)15-12/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWSCRAZKRSYIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)Br)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00181787 | |
| Record name | 6(5H)-Phenanthridinone, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00181787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6(5H)-Phenanthridinone, 2-bromo- | |
CAS RN |
27353-48-6 | |
| Record name | 6(5H)-Phenanthridinone, 2-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027353486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 27353-48-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112910 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6(5H)-Phenanthridinone, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00181787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-6(5h)-phenanthridinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



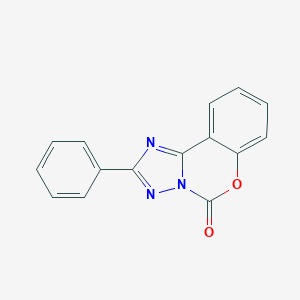
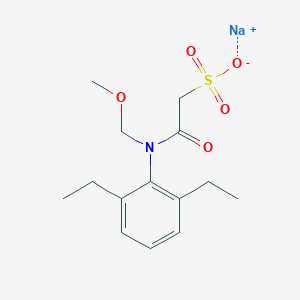
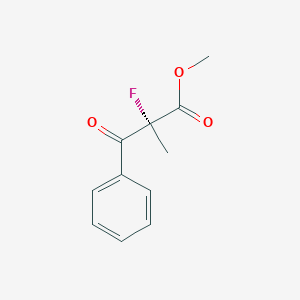
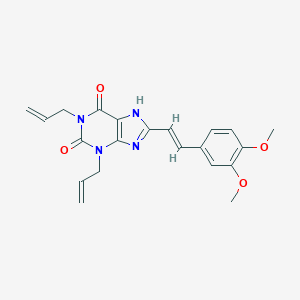
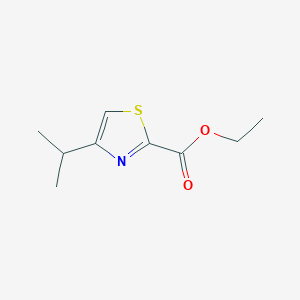
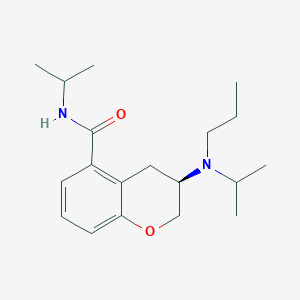
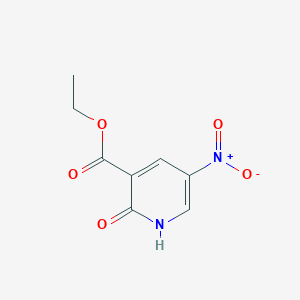
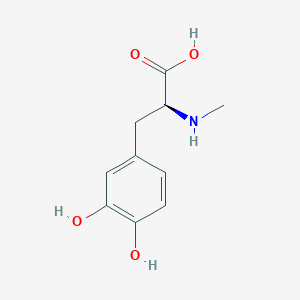

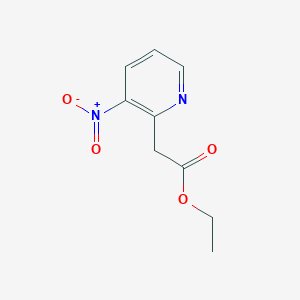
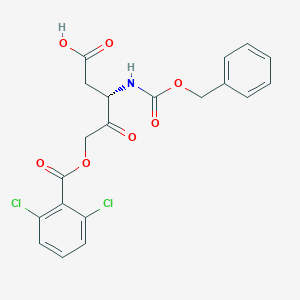
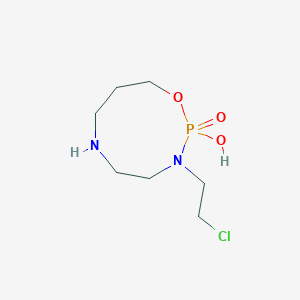
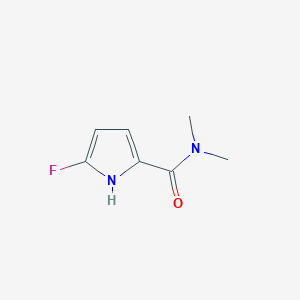
![3-[(tert-Butyldimethylsilyl)oxy]-4-methoxybenzaldehyde](/img/structure/B131337.png)